molecular formula C10H12N5Na2O8P B13725318 disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B13725318
M. Wt: 407.18 g/mol
InChI Key: PVBRXXAAPNGWGE-UHFFFAOYSA-L
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Description

Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a nucleotide derivative commonly known as disodium guanosine monophosphate. It is a crucial component in various biochemical processes, particularly in the synthesis of nucleic acids. This compound is widely used in the food industry as a flavor enhancer and in scientific research for its role in cellular metabolism and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of guanosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation at the 5’ position. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as guanylate kinase are used to catalyze the phosphorylation of guanosine to produce disodium guanosine monophosphate. This method is preferred for large-scale production due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotide analogs.

    Biology: Plays a crucial role in cellular metabolism and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

    Industry: Widely used as a flavor enhancer in the food industry.

Mechanism of Action

The compound exerts its effects primarily through its role in nucleotide metabolism. It acts as a substrate for various enzymes involved in the synthesis and degradation of nucleic acids. The molecular targets include guanylate kinase and other nucleotide-binding proteins. The pathways involved include the purine nucleotide cycle and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Disodium adenosine monophosphate
  • Disodium cytidine monophosphate
  • Disodium uridine monophosphate

Uniqueness

Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is unique due to its specific role in guanine nucleotide metabolism. Unlike other nucleotides, it is specifically involved in the synthesis of guanosine triphosphate, which is essential for various cellular processes, including protein synthesis and signal transduction .

Properties

IUPAC Name

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBRXXAAPNGWGE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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